molecular formula C8H12N2O B3346900 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1256546-79-8

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B3346900
CAS No.: 1256546-79-8
M. Wt: 152.19
InChI Key: DWYMYNMGSYJRQJ-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound with the molecular formula C8H12N2O It is characterized by a fused imidazo-pyridine ring system with a methanol group attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo-pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The methanol group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Formation of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)aldehyde or (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)carboxylic acid.

    Reduction: Formation of reduced imidazo-pyridine derivatives.

    Substitution: Formation of various substituted imidazo-pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

Uniqueness

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of the methanol group, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMYNMGSYJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Suspend ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate hydrochloride (5.74 g; 1.0 equiv; 24.88 mmoles) in dichloromethane (100 mL), and tetrahydrofuran (40 mL) and cool to 0° C. Add lithium aluminum hydride (1.77 g; 1.8 equiv; 44.79 mmoles) portionwise over 10 minutes. After an additional 5 minutes, allow the reaction mixture to warm to ambient temperature. After 15 minutes, cool the reaction mixture to 0° C. and slowly add water (1.77 mL), 15% sodium hydroxide solution (1.77 mL), and water (5.31 mL) sequentially with vigorous stirring. Continue to stir at ambient temperature for 15 minutes. Add magnesium sulfate then filter the reaction mixture, rinsing the filter cake with 200 mL dichloromethane. Concentrate the filtrate to give 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol (2.63 g; 69%). MS (m/z): 153(M+1).
Name
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.77 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.31 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.77 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 2
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 3
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 5
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol

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